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molecular formula C5H10O2 B089657 3-Hydroxy-3-methyl-2-butanone CAS No. 115-22-0

3-Hydroxy-3-methyl-2-butanone

Cat. No. B089657
M. Wt: 102.13 g/mol
InChI Key: BNDRWEVUODOUDW-UHFFFAOYSA-N
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Patent
US07176203B2

Procedure details

To a stirred solution of 3-methyl-3-hydroxy-2-butanone (40 g, 0.392 mol) in anhydrous dichloromethane (2.2 l) under nitrogen was added solid pyridinium tribromide (250.4 g, 0.784 mol) in portions and the mixture was stirred at room temperature for 14 h. The mixture was then washed with dilute aqueous sodium hydrogensulphite (500 ml), then saturated aqueous NaCl (500 ml), dried (Na2SO4), and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, CH2Cl2) to afford 31.4 g (31%) of the title compound as a colourless oil: 1H NMR (360 MHz, CDCl3) δ 1.54 (6H, s), 2.45 (1H, br s), 6.62 (1H, s).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
250.4 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Yield
31%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:7])([CH3:6])[C:3](=[O:5])[CH3:4].[Br-:8].[Br-:9].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>ClCCl>[Br:8][CH:4]([Br:9])[C:3](=[O:5])[C:2]([OH:7])([CH3:6])[CH3:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
CC(C(C)=O)(C)O
Name
Quantity
250.4 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
2.2 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was then washed with dilute aqueous sodium hydrogensulphite (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated aqueous NaCl (500 ml), dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, CH2Cl2)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC(C(C(C)(C)O)=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 31.4 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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